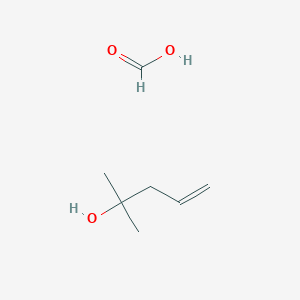
Formic acid;2-methylpent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;2-methylpent-4-en-2-ol is a compound that combines the properties of formic acid and an alcohol with an alkene group. Formic acid is the simplest carboxylic acid, known for its pungent odor and its occurrence in the venom of ants. The alcohol component, 2-methylpent-4-en-2-ol, contains a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method to synthesize 2-methylpent-4-en-2-ol involves the Grignard reaction.
Dehydration of Alcohols: Another method involves the dehydration of a precursor alcohol using acid catalysts like concentrated sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of formic acid often involves the hydrolysis of methyl formate or the oxidation of methanol. The alcohol component can be produced through large-scale Grignard reactions or dehydration processes, depending on the availability of raw materials and desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group (aldehyde or ketone) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
Formic acid;2-methylpent-4-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Grignard reactions and dehydration processes.
Biology: Studied for its potential antimicrobial properties, leveraging the formic acid component’s ability to disrupt microbial cell walls.
Medicine: Investigated for its potential use in drug synthesis, particularly in the formation of intermediates for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings, where the alcohol component contributes to the desired aromatic properties
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Oxidation-Reduction Reactions: The alcohol and alkene groups participate in redox reactions, altering the compound’s chemical structure and reactivity.
Substitution Reactions:
Molecular Targets: The formic acid component can target microbial cell walls, disrupting their integrity and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Formic acid;2-methylpent-4-en-2-ol can be compared with other similar compounds:
Formic Acid: The simplest carboxylic acid, known for its antimicrobial properties and use in organic synthesis.
2-Methylpent-4-en-2-ol: An alcohol with an alkene group, used in organic synthesis and as a precursor for various chemical reactions.
Acetic Acid: A carboxylic acid similar to formic acid but with an additional carbon atom, used widely in industrial applications.
The uniqueness of this compound lies in its combination of functional groups, allowing it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
116071-55-7 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
formic acid;2-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H12O.CH2O2/c1-4-5-6(2,3)7;2-1-3/h4,7H,1,5H2,2-3H3;1H,(H,2,3) |
InChI-Schlüssel |
ABEATUUHRUZURW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC=C)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


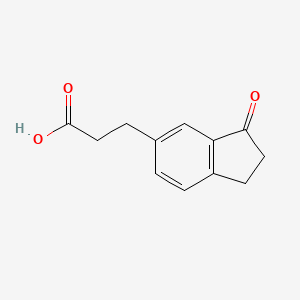
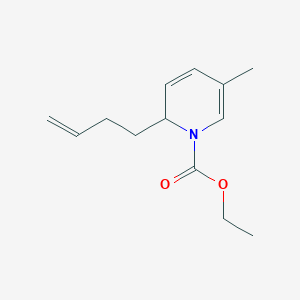
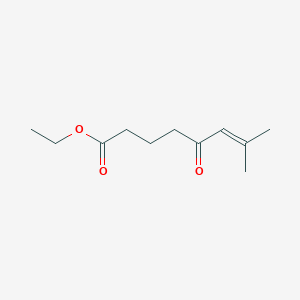
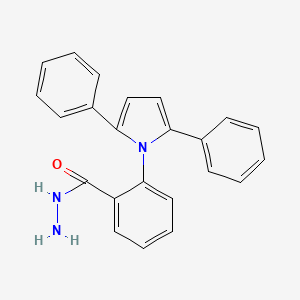
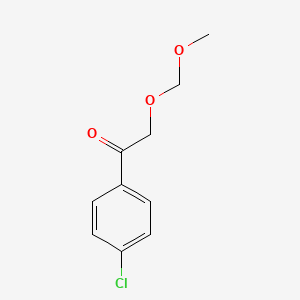
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
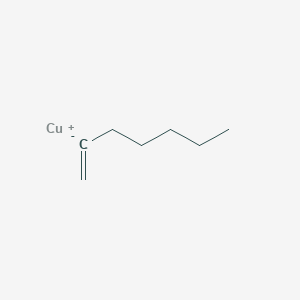
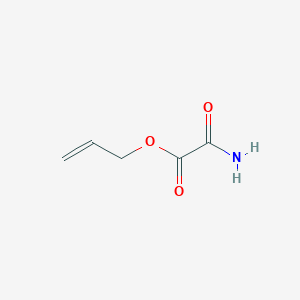
![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
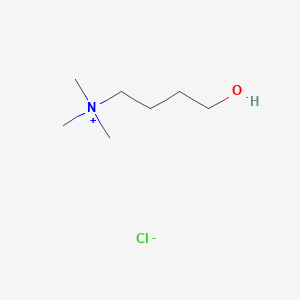
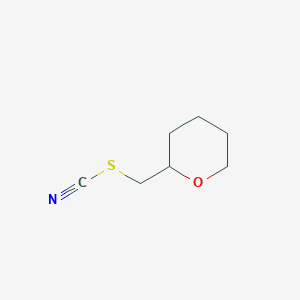
![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
